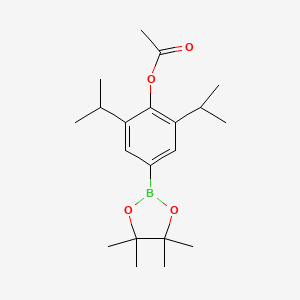
Pyridine-2-carboxamidine HOAc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine-2-carboxamidine hydrochloride (HOAc) is a synthesized compound derived from the pyridine family. It is an organic compound composed of nitrogen, hydrogen, and oxygen. Pyridine-2-carboxamidine HOAc is a white crystalline solid, with a molecular formula of C6H9N3O2HCl and a molecular weight of 183.59 g/mol. Pyridine-2-carboxamidine HOAc is a versatile compound used in a variety of applications, including synthesis, scientific research, and laboratory experiments.
Mécanisme D'action
The mechanism of action of pyridine-2-carboxamidine Pyridine-2-carboxamidine HOAc is not fully understood. However, it is believed to act by forming a complex with the metal ions, which then binds to the active site of the enzyme. This binding then prevents the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
Pyridine-2-carboxamidine Pyridine-2-carboxamidine HOAc has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria, including Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus. Additionally, it has been shown to inhibit the growth of fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. Furthermore, it has been shown to have a variety of anti-inflammatory, antifungal, and antifungal effects.
Avantages Et Limitations Des Expériences En Laboratoire
Pyridine-2-carboxamidine Pyridine-2-carboxamidine HOAc has a number of advantages and limitations for laboratory experiments. One of the main advantages is its low toxicity, which makes it safe to use in laboratory experiments. Additionally, it is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments. However, one of the main limitations is its instability, which can make it difficult to store and handle in laboratory experiments.
Orientations Futures
There are a number of potential future directions for the use of pyridine-2-carboxamidine Pyridine-2-carboxamidine HOAc. One potential future direction is its use in the development of novel therapeutic agents. Additionally, it could be used in the development of new metal-ion sensing materials or in the synthesis of new catalysts. It could also be used in the development of new organic dyes and pigments, or in the synthesis of new heterocyclic compounds. Finally, it could be used in the development of new biosensors or in the synthesis of new materials for drug delivery.
Méthodes De Synthèse
Pyridine-2-carboxamidine Pyridine-2-carboxamidine HOAc is synthesized through a two-step process. The first step involves the reaction of pyridine-2-carboxylic acid with hydrochloric acid, forming pyridine-2-carboxamidine hydrochloride. The second step involves the reaction of pyridine-2-carboxamidine hydrochloride with ammonia, forming pyridine-2-carboxamidine Pyridine-2-carboxamidine HOAc.
Applications De Recherche Scientifique
Pyridine-2-carboxamidine Pyridine-2-carboxamidine HOAc has a variety of applications in scientific research. It has been used in the synthesis of a wide range of compounds, including organic dyes, organic pigments, and pharmaceuticals. It has also been used in the synthesis of a range of metal complexes, such as cobalt, nickel, and zinc. Additionally, it has been used in the synthesis of a range of heterocyclic compounds, such as thiophene, pyrrole, and furan.
Propriétés
IUPAC Name |
acetic acid;pyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.C2H4O2/c7-6(8)5-3-1-2-4-9-5;1-2(3)4/h1-4H,(H3,7,8);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZWIAPUJMCNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=NC(=C1)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2-carboxamidine HOAc | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)phenyl)ethanone](/img/structure/B6354051.png)

![Ethyl 3-[isopropylamino-(4-nitrophenyl)-methyl]-1H-indole-2-carboxylate hydrochloride](/img/structure/B6354061.png)









